
Vesatolimod
Descripción general
Descripción
Vesatolimod es un fármaco antiviral desarrollado por Gilead Sciences. Actúa como un agonista potente y selectivo del receptor tipo Toll 7 (TLR7), un receptor involucrado en la regulación del sistema inmunitario. This compound se utiliza para estimular el sistema inmunitario, mejorando su capacidad para combatir infecciones virales crónicas como la hepatitis B y el VIH/SIDA .
Aplicaciones Científicas De Investigación
HIV Treatment
Vesatolimod has been investigated as part of HIV treatment strategies, particularly in studies aimed at achieving sustained viral remission without continuous antiretroviral therapy.
- Phase 1 Clinical Trials : A double-blind, placebo-controlled trial involving 48 participants demonstrated that this compound could be safely administered at doses ranging from 1 to 12 mg. The study observed transient immune responses and no serious adverse events associated with the drug . The primary endpoint was to evaluate changes in plasma HIV-1 RNA levels, with secondary objectives focusing on pharmacokinetics and immunologic activity .
- Efficacy in Non-Human Primates : In studies with simian immunodeficiency virus (SIV)-infected rhesus macaques, this compound led to sustained viral remission when combined with anti-envelope antibodies or therapeutic vaccines. This suggests its potential role in HIV cure strategies .
Hepatitis B Treatment
This compound is also being explored for its effects on chronic hepatitis B virus infection.
- Phase II Trials : In a randomized controlled study involving 162 patients with chronic hepatitis B, this compound was administered in doses of 1, 2, or 4 mg weekly for up to 12 weeks. While the drug was well-tolerated and induced immune responses (notably ISG15), it did not result in significant declines in hepatitis B surface antigen (HBsAg) levels . This indicates that while this compound can stimulate the immune system, its direct antiviral efficacy may be limited.
- Safety Profile : Across multiple studies, this compound has shown a favorable safety profile with mild to moderate adverse events such as fatigue and headache being common but transient .
Summary of Clinical Findings
The following table summarizes key findings from various clinical trials involving this compound:
Study Type | Condition | Participants | Dosage | Key Findings |
---|---|---|---|---|
Phase 1 | HIV | 48 | 1-12 mg | Safe; transient immune response; no serious adverse events |
Phase II | Hepatitis B | 162 | 1-4 mg weekly | Safe; mild AEs; no significant HBsAg decline |
Non-Human Primates | SIV | N/A | N/A | Sustained viral remission observed with combination therapies |
Mecanismo De Acción
Vesatolimod ejerce sus efectos actuando como un agonista del receptor tipo Toll 7 (TLR7). Al unirse a TLR7, activa el receptor, lo que lleva a la producción de citoquinas e interferones. Estas moléculas juegan un papel crucial en la respuesta inmunitaria, mejorando la capacidad del cuerpo para combatir las infecciones virales. La activación de TLR7 también conduce a la estimulación de las células dendríticas y las células asesinas naturales, lo que aumenta aún más la respuesta inmunitaria .
Compuestos similares:
Imiquimod: Otro agonista de TLR7 utilizado para el tratamiento de ciertas infecciones virales y afecciones cutáneas.
Motolimod: Un agonista de TLR8 con propiedades inmunomoduladoras similares.
Comparación:
This compound vs. Imiquimod: this compound es más selectivo para TLR7 y ha mostrado mayor potencia en la estimulación de las respuestas inmunitarias.
This compound vs. Motolimod: Si bien ambos compuestos activan los receptores tipo Toll, this compound se dirige específicamente a TLR7, mientras que Motolimod se dirige a TLR8, lo que lleva a diferentes perfiles de respuesta inmunitaria
Análisis Bioquímico
Biochemical Properties
Vesatolimod interacts with the Toll-like receptor 7 (TLR7) in the immune system . TLR7 is a receptor that plays a crucial role in the innate immune system and inflammation . This compound, as an agonist of TLR7, can stimulate the immune response, which can enhance the body’s ability to fight against chronic viral infections .
Cellular Effects
This compound has been shown to induce immune cell activation and decrease the amount of cell-associated simian immunodeficiency virus (SIV) DNA in ART-suppressed, chronically SIV-infected rhesus macaques . It also leads to sustained viral remission in some non-human primates when combined with anti-envelope antibodies or therapeutic vaccines .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent and selective agonist of Toll-like receptor 7 (TLR7) . TLR7 is a receptor involved in the regulation of the immune system. By acting on this receptor, this compound can stimulate the immune system, enhancing its ability to combat chronic viral infections .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been associated with induction of immune cell activation, decreases in intact proviral DNA during ART, and a modest increase in time to rebound after ART was interrupted . The delayed viral rebound was predicted by the lower intact proviral DNA at the end of this compound treatment .
Dosage Effects in Animal Models
In animal models, this compound has shown significant alleviation of clinical symptoms of Experimental autoimmune encephalomyelitis (EAE) from day 18 post-immunization . It also decreased the expression levels of inflammatory cytokines in peripheral blood .
Metabolic Pathways
This compound is involved in pro-inflammatory tryptophan metabolism and protein synthesis-related pathways . These pathways were enriched after this compound treatment .
Transport and Distribution
Given that it is an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Vesatolimod implica múltiples pasos, incluida la formación de la estructura central y la funcionalización posterior. Los pasos clave incluyen:
- Formación del núcleo de pteridinona.
- Introducción del grupo butoxi.
- Unión del grupo pirrolidin-1-ilmetil al anillo de fenilo.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica:
- Uso de reacciones de alto rendimiento.
- Optimización de las condiciones de reacción para minimizar los subproductos.
- Implementación de técnicas de purificación para garantizar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Vesatolimod experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución se emplean para introducir o reemplazar grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
Imiquimod: Another TLR7 agonist used for the treatment of certain viral infections and skin conditions.
Motolimod: A TLR8 agonist with similar immune-modulating properties.
Comparison:
Vesatolimod vs. Imiquimod: this compound is more selective for TLR7 and has shown greater potency in stimulating immune responses.
This compound vs. Motolimod: While both compounds activate Toll-like receptors, this compound specifically targets TLR7, whereas Motolimod targets TLR8, leading to different immune response profiles
Actividad Biológica
Vesatolimod, also known as GS-9620, is an investigational oral compound classified as a Toll-Like Receptor 7 (TLR7) agonist. It has garnered significant attention for its potential to modulate immune responses, particularly in the context of HIV treatment and research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future therapeutic strategies.
This compound functions by activating TLR7, which is predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells. Upon activation, TLR7 triggers a cascade of immune responses, including:
- Induction of Cytokines : this compound stimulates the production of various cytokines, notably type I interferons such as interferon-alpha (IFN-α), which play a crucial role in antiviral immunity.
- Activation of Immune Cells : The compound enhances the activation of natural killer (NK) cells, phagocytic cells, and T cells, contributing to a robust immune response against pathogens.
- Latency-Reversing Potential : this compound has been investigated for its ability to reactivate latent HIV reservoirs, potentially allowing for increased viral visibility to antiretroviral therapy (ART) .
Phase Ib Study
A pivotal Phase Ib study evaluated the safety and biological activity of this compound in adults living with HIV-1. Key findings include:
- Study Design : The trial was double-blind and placebo-controlled, involving 48 participants randomized to receive either this compound or placebo.
- Dosage and Administration : Participants received escalating doses of this compound (1-12 mg) every other week.
- Safety Profile : this compound was generally well tolerated with no serious adverse events related to the drug. Notably, there were no significant changes in plasma HIV-1 RNA levels compared to placebo .
Immune Response Assessment
The study assessed immunological parameters following this compound administration:
- Cytokine Levels : There were significant increases in cytokines such as IP-10 and IL-1RA after dosing. Specifically, a 6 mg dose resulted in over a 3.9-fold increase in IP-10 levels compared to baseline .
- Interferon-Stimulated Gene Expression : Enhanced expression of interferon-stimulated genes (ISGs) was observed, indicating a strong immune activation response correlating with higher doses of this compound .
Non-Human Primate Studies
Research involving SIV-infected macaques provided further insights into this compound's biological activity:
- Viral Reactivation : Administration of this compound led to transient increases in plasma SIV RNA ("blips") but also indicated potential reductions in viral DNA levels within peripheral blood mononuclear cells (PBMCs) .
- Immune Cell Activation : The treatment resulted in notable activation of both innate and adaptive immune cell populations. Specific ISGs such as ISG15, IFI27, and MX2 showed substantial upregulation post-treatment .
Table 1: Summary of Clinical Findings from this compound Studies
Study Type | Key Findings | Notes |
---|---|---|
Phase Ib Study | Well tolerated; no serious adverse events | No significant change in plasma HIV RNA |
Immune Response | Increased cytokines (IP-10, IL-1RA) | Correlated with dose escalation |
Non-Human Primate Study | Transient SIV RNA increases; reduced vDNA levels | Suggests dual action on viral reactivation |
Case Study 1: HIV Controllers
In a study involving HIV controllers—individuals who maintain viral suppression without ART—this compound demonstrated a modest increase in time to viral rebound and a decrease in intact proviral DNA. These findings suggest that this compound may enhance the immunologic control of HIV in these patients .
Case Study 2: Macaque Model
In SIV-infected macaques treated with this compound, researchers observed that two out of nine animals did not experience measurable virologic rebound after stopping ART following multiple doses of the TLR7 agonist. This highlights the potential for this compound to contribute to sustained viral remission .
Propiedades
IUPAC Name |
4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKSTCIRGDTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153741 | |
Record name | GS-9620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228585-88-3 | |
Record name | Vesatolimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vesatolimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12687 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GS-9620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VESATOLIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.